N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine
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Overview
Description
N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is a heterocyclic compound that contains both a tetrazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring imparts unique properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine typically involves multicomponent reactions. One common method is the Ugi-azide reaction, which is a four-component condensation reaction. This method involves the reaction of an amine, an isocyanide, an aldehyde, and sodium azide in methanol at room temperature . The reaction proceeds through the formation of an imine intermediate, followed by intramolecular annulation and the Ugi-azide reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-one.
Reduction: Formation of this compound.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole:
2-(1H-tetrazol-5-yl)acrylonitrile: A tetrazole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is unique due to the presence of both the tetrazole and pyrazine rings, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-2-8-6-4-9-5(3-10-6)7-11-13-14-12-7/h3-4H,2H2,1H3,(H,8,10)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEBBSYRSYPLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(N=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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